3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Beschreibung
This compound belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. The structure features a 1,3-benzodioxol-5-yl substituent at position 3 and a 4-hydroxy-3,5-dimethoxyphenyl group at position 11. The synthesis of such derivatives typically involves the reaction of enaminoketones with arylglyoxal hydrates in 2-propanol, as reported in foundational studies .
Eigenschaften
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-33-24-12-17(13-25(34-2)28(24)32)27-26-20(29-18-5-3-4-6-19(18)30-27)9-16(10-21(26)31)15-7-8-22-23(11-15)36-14-35-22/h3-8,11-13,16,27,29-30,32H,9-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAUWRILWVSLSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3=C(CC(CC3=O)C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C6N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a benzodioxole moiety and a dibenzo diazepine core. Its IUPAC name reflects its intricate structure which contributes to its biological properties. The molecular formula is with a molecular weight of approximately 405.44 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Properties : The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals.
- Anticancer Activity : Research indicates potential inhibition of cancer cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Biological Activity Data
A summary of the biological activities reported in various studies is presented in the table below:
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Anticancer Study : In vitro studies demonstrated that the compound significantly inhibited the growth of pancreatic cancer cells with an IC50 value lower than that of standard chemotherapeutics. The mechanism involved apoptosis induction via caspase activation.
- Neuroprotection : A study showed that treatment with this compound protected against oxidative stress-induced neuronal damage in rodent models, suggesting its potential for treating neurodegenerative diseases.
- Anti-inflammatory Effects : Clinical trials indicated that administration of this compound resulted in decreased levels of inflammatory markers in patients with chronic inflammatory conditions.
Research Findings
Recent research has focused on the synthesis and characterization of this compound along with its pharmacological evaluations:
- Synthesis Methods : Various synthetic routes have been explored, including multi-step organic reactions involving cyclization and functional group modifications to enhance yield and purity .
- Molecular Docking Studies : Computational studies have predicted strong binding affinities to targets such as COX enzymes and various kinases involved in cancer progression .
Wissenschaftliche Forschungsanwendungen
Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to this benzodioxole derivative exhibit antidepressant and anxiolytic effects. The structural features of the compound allow it to interact with neurotransmitter systems in the brain. Specifically, the presence of the benzodioxole moiety is associated with enhanced serotonin receptor affinity, which is crucial for mood regulation .
Anticancer Activity
Studies have shown that derivatives of dibenzo[1,4]diazepine compounds possess anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, its mechanism of action may involve the induction of apoptosis and inhibition of angiogenesis.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, which could be beneficial in conditions such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that modifications in the chemical structure of similar compounds can significantly affect their biological activities. The presence of hydroxyl and methoxy groups enhances the binding affinity to specific receptors involved in mood regulation and neuroprotection .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable metabolic stability. Studies indicate that its lipophilicity (as indicated by its XLogP value) contributes to its absorption characteristics .
Organic Electronics
The unique electronic properties of benzodioxole derivatives make them suitable candidates for applications in organic electronics. Research has demonstrated their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing functional polymers with specific properties tailored for drug delivery systems or as scaffolds in tissue engineering .
Case Studies
Analyse Chemischer Reaktionen
Functional Group Analysis
The compound contains:
-
Methylenedioxy group (1,3-benzodioxol-5-yl) at position 3
-
Hydroxyl and methoxy groups on the 4-hydroxy-3,5-dimethoxyphenyl substituent at position 11
These groups suggest potential reactions such as acid/base-mediated ring opening, hydrolysis, nucleophilic substitution, or electrophilic aromatic substitution.
Methylenedioxy Group Reactivity
The methylenedioxy ring (OCH₂O) is prone to:
-
Acidic cleavage : Hydrolysis under H⁺ conditions to form catechol derivatives .
-
Basic cleavage : Ring-opening via nucleophilic attack (e.g., with Grignard reagents).
Example : Acidic hydrolysis of the methylenedioxy group could yield a diol intermediate.
Hydroxyl Group Reactions
The phenolic hydroxyl group at position 4 of the 4-hydroxy-3,5-dimethoxyphenyl substituent can undergo:
-
Esterification : Reaction with carboxylic acid derivatives (e.g., acetylation with AcCl).
-
Alkylation : Ether formation via Williamson synthesis.
Methoxy groups (3,5-positions) may undergo demethylation using reagents like BBr₃.
Ketone Reactivity
The ketone group in the diazepin core is reactive toward:
-
Nucleophilic attack : Addition of organometallic reagents (e.g., Grignard or organocuprates).
-
Reduction : Conversion to secondary alcohols via NaBH₄ or LiAlH₄.
Benzodiazepine Core Transformations
The dibenzo[b,e] diazepin-1-one scaffold may participate in:
-
Alkylation/arylation : Substitution at the nitrogen centers.
-
Oxidation : Generation of imine or quinone-like intermediates.
Reaction Data Table
| Reaction Type | Reagents | Expected Product | Key Functional Groups Involved |
|---|---|---|---|
| Methylenedioxy ring opening | HCl/H₂O | Diol derivative (catechol-like structure) | Methylenedioxy group (position 3) |
| Hydroxyl esterification | AcCl, DMAP | Acetylated phenyl substituent (position 11) | Phenolic hydroxyl group (position 4) |
| Methoxy demethylation | BBr₃, THF | Phenolic hydroxyl groups (positions 3 and 5 of phenyl substituent) | Methoxy groups (positions 3,5) |
| Ketone reduction | NaBH₄, EtOH | Secondary alcohol at the diazepin core | Ketone group (diazepin core) |
| Nucleophilic attack on ketone | Grignard reagent | Alkylated diazepin core | Ketone group (diazepin core) |
Key Considerations
-
Steric hindrance : The hexahydro-dibenzo core may limit accessibility to reactive sites .
-
Functional group compatibility : Acidic conditions may affect both methylenedioxy and phenolic hydroxyl groups simultaneously.
-
Regioselectivity : Reactions at the phenyl substituent (position 11) may depend on directing effects of methoxy groups .
Research Gaps
The provided search results lack direct experimental data for this specific compound. Analogous structures (e.g., ) suggest similar reactivity patterns, but detailed kinetic or mechanistic studies are absent. Future research should focus on:
-
Synthesis optimization : Scalable methods for functional group transformations.
-
Selectivity studies : Controlling reactivity between competing functional groups.
-
Biological implications : Impact of structural modifications on pharmacological activity.
Note : The absence of direct references to the target compound necessitates cautious extrapolation from similar systems.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Bioactivity Trends : Thiophene- and pyridyl-substituted analogs (e.g., 4b, ) show activity against cancer or microbial targets, suggesting the target compound may share similar mechanisms .
- Synthesis Challenges : Bulky substituents (e.g., trifluoromethylphenyl in ) often reduce yields compared to smaller groups like thiophene (24% yield for 4b) .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(1,3-benzodioxol-5-yl)-11-(4-hydroxy-3,5-dimethoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one?
The compound is synthesized via multi-step heterocyclic reactions. Key steps include:
- Cyclocondensation : Reacting substituted benzodiazepine precursors with functionalized benzodioxole and dimethoxyphenyl derivatives under reflux conditions (e.g., using ethanol or toluene as solvents).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity.
- Validation : Confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) to verify regioselectivity and structural integrity .
Q. How is the structural conformation of this benzodiazepine derivative characterized?
- X-ray crystallography : Single-crystal analysis reveals bond angles, dihedral angles, and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxy and dimethoxy groups). Data-to-parameter ratios >15 ensure reliability .
- Spectroscopy : H NMR (δ 6.8–7.2 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm) confirm functional groups .
Q. What analytical techniques are critical for assessing purity and stability?
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water mobile phases (retention time ~12–15 min).
- Thermogravimetric analysis (TGA) : Stability up to 200°C, with decomposition profiles indicating thermal resilience .
Advanced Research Questions
Q. How can computational models predict the compound’s biological activity and receptor interactions?
- Molecular docking : Use software like AutoDock Vina to simulate binding to GABA receptors (common targets for benzodiazepines). Focus on the dimethoxyphenyl group’s role in hydrophobic interactions.
- Machine learning : Train models on benzodiazepine bioactivity datasets (e.g., ChEMBL) to predict ADMET properties and optimize substituents for reduced off-target effects .
Q. What experimental designs are optimal for evaluating pharmacological efficacy?
- In vitro assays :
- Receptor binding : Radioligand displacement assays (e.g., H-flunitrazepam) to measure affinity for GABA subtypes.
- Cellular toxicity : MTT assays on neuronal cell lines (IC >50 μM suggests low cytotoxicity) .
- In vivo models : Randomized block designs (e.g., rodent anxiety tests) with dose-response curves and blinded data collection to minimize bias .
Q. How do substituents (e.g., benzodioxole vs. dimethoxyphenyl) influence bioactivity?
- Structure-activity relationship (SAR) studies :
- Replace the benzodioxole group with coumarin derivatives (see ) to enhance π-π stacking.
- Modify methoxy groups to hydroxy or acetylated analogs to alter solubility and blood-brain barrier permeability .
Q. What methodologies assess environmental persistence and ecotoxicological risks?
- Fate studies : Use OECD 308 guidelines to measure hydrolysis/photolysis half-lives in water/soil.
- Ecotoxicology : Acute toxicity tests on Daphnia magna (LC) and algal growth inhibition assays. Integrate data into QSAR models for risk prioritization .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported binding affinities for GABA receptors?
- Meta-analysis : Compare datasets across studies using standardized receptor subtypes (e.g., α1β2γ2 vs. α5-containing receptors).
- Orthogonal validation : Confirm affinity via electrophysiology (patch-clamp) alongside radioligand assays .
Q. Why do computational predictions sometimes conflict with experimental bioactivity results?
- Solvent effects : Adjust docking parameters for explicit solvation (e.g., TIP3P water model).
- Conformational flexibility : Perform molecular dynamics simulations (>100 ns) to account for receptor flexibility .
Methodological Best Practices
Q. How to ensure reproducibility in synthetic protocols?
Q. What statistical frameworks are recommended for analyzing dose-response data?
- Non-linear regression : Fit data to Hill equations (GraphPad Prism) with 95% confidence intervals.
- Multivariate analysis : Use PCA to identify confounding variables (e.g., animal weight vs. response latency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
